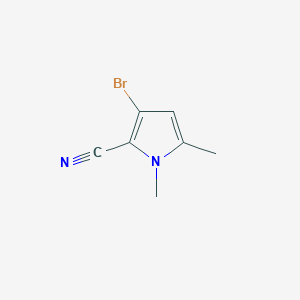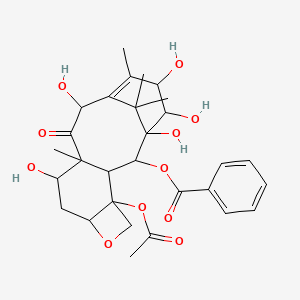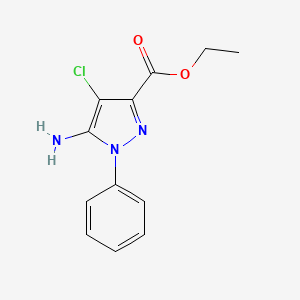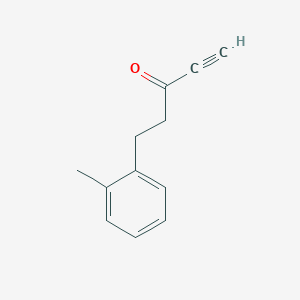
2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole is an organophosphorus compound that features a phosphine group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole typically involves the reaction of 2-bromo-1-methylindole with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine group. The reaction conditions often include a temperature range of 80-120°C and a reaction time of 12-24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the indole ring.
Substitution: The phenyl groups attached to the phosphorus atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides can be employed for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Modified indole derivatives.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole has several scientific research applications:
Biology: The compound can be explored for its potential biological activity, including its interaction with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by stabilizing transition states and intermediates. The phosphine group acts as a strong electron donor, enhancing the reactivity of the metal center .
Comparison with Similar Compounds
Similar Compounds
Bis(2-(diphenylphosphino)phenyl)ether:
1,2-Bis(diphenylphosphino)ethane: This compound features a similar diphenylphosphino group but with an ethane backbone.
Uniqueness
2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole is unique due to its indole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific catalytic applications where the indole ring can interact with substrates or intermediates in unique ways .
Properties
Molecular Formula |
C27H22NP |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[2-(1-methylindol-2-yl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C27H22NP/c1-28-25-18-10-8-12-21(25)20-26(28)24-17-9-11-19-27(24)29(22-13-4-2-5-14-22)23-15-6-3-7-16-23/h2-20H,1H3 |
InChI Key |
LFWMGRLZWPJWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)
![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)



![Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester](/img/structure/B12064525.png)
![(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B12064529.png)

